molecular formula C19H22N3O3+ B493110 4-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate

4-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate

Cat. No.: B493110
M. Wt: 340.4g/mol
InChI Key: SUTXNTGHOGLOOX-UHFFFAOYSA-N
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Description

4-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate typically involves the reaction of 1,3-dimethylbenzimidazole with 4-(bromomethyl)phenyl dimethylcarbamate under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction of the benzimidazole ring can be achieved using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield benzimidazole derivatives with reduced nitrogen atoms.

Scientific Research Applications

4-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with a benzimidazole core.

    Omeprazole: An antiulcer drug that contains a benzimidazole ring.

    Thiabendazole: An antihelmintic agent with a benzimidazole structure.

Uniqueness

4-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate is unique due to its specific substitution pattern and the presence of the dimethylcarbamate group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H22N3O3+

Molecular Weight

340.4g/mol

IUPAC Name

[4-[(1,3-dimethylbenzimidazol-3-ium-2-yl)methoxy]phenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C19H22N3O3/c1-20(2)19(23)25-15-11-9-14(10-12-15)24-13-18-21(3)16-7-5-6-8-17(16)22(18)4/h5-12H,13H2,1-4H3/q+1

InChI Key

SUTXNTGHOGLOOX-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2[N+](=C1COC3=CC=C(C=C3)OC(=O)N(C)C)C

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C1COC3=CC=C(C=C3)OC(=O)N(C)C)C

Origin of Product

United States

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